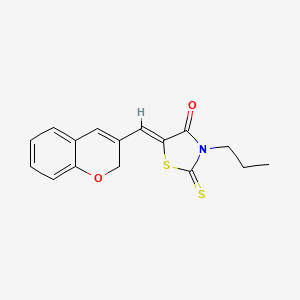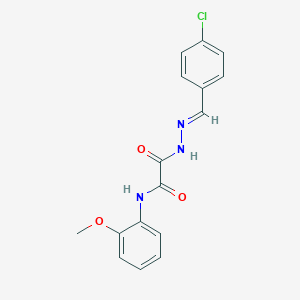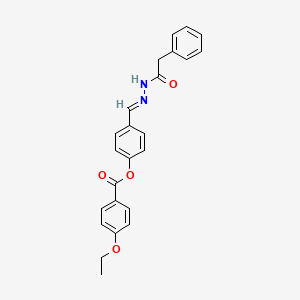![molecular formula C30H35N3O2S2 B12027841 (5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623936-40-3](/img/structure/B12027841.png)
(5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-hexyl-5-[[3-[2-méthyl-3-(2-méthylpropoxy)phényl]-1-phénylpyrazol-4-yl]méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui comprend un cycle thiazolidinone, un cycle pyrazole et divers substituants
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-3-hexyl-5-[[3-[2-méthyl-3-(2-méthylpropoxy)phényl]-1-phénylpyrazol-4-yl]méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle thiazolidinone, suivie de l'introduction du cycle pyrazole et des divers substituants. Les réactifs couramment utilisés dans ces réactions comprennent le soufre, l'hexylamine et divers aldéhydes et cétones. Les conditions de réaction exigent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de mise à l'échelle. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-hexyl-5-[[3-[2-méthyl-3-(2-méthylpropoxy)phényl]-1-phénylpyrazol-4-yl]méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures spécifiques, des solvants et des catalyseurs pour obtenir les transformations souhaitées.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des thioéthers. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers du composé original.
Applications de la recherche scientifique
(5Z)-3-hexyl-5-[[3-[2-méthyl-3-(2-méthylpropoxy)phényl]-1-phénylpyrazol-4-yl]méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Il est étudié pour son utilisation potentielle en science des matériaux, y compris le développement de nouveaux polymères et revêtements.
Mécanisme d'action
Le mécanisme d'action de (5Z)-3-hexyl-5-[[3-[2-méthyl-3-(2-méthylpropoxy)phényl]-1-phénylpyrazol-4-yl]méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
(5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is explored for its potential use in materials science, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
(5Z)-3-hexyl-5-[[3-[2-méthyl-3-(2-méthylpropoxy)phényl]-1-phénylpyrazol-4-yl]méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one : Ce composé est unique en raison de sa structure et de ses substituants spécifiques.
Acétoacétate d'éthyle : Un composé plus simple avec une tautomérie céto-énolique, souvent utilisé en synthèse organique.
Disilanes : Composés organosiliciés avec des structures électroniques uniques et des applications en science des matériaux.
Unicité
(5Z)-3-hexyl-5-[[3-[2-méthyl-3-(2-méthylpropoxy)phényl]-1-phénylpyrazol-4-yl]méthylidène]-2-sulfanylidène-1,3-thiazolidin-4-one est unique en raison de sa combinaison d'un cycle thiazolidinone, d'un cycle pyrazole et de divers substituants. Cette structure confère des propriétés chimiques et biologiques spécifiques qui la distinguent des autres composés.
Propriétés
Numéro CAS |
623936-40-3 |
|---|---|
Formule moléculaire |
C30H35N3O2S2 |
Poids moléculaire |
533.8 g/mol |
Nom IUPAC |
(5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H35N3O2S2/c1-5-6-7-11-17-32-29(34)27(37-30(32)36)18-23-19-33(24-13-9-8-10-14-24)31-28(23)25-15-12-16-26(22(25)4)35-20-21(2)3/h8-10,12-16,18-19,21H,5-7,11,17,20H2,1-4H3/b27-18- |
Clé InChI |
QGJXDQZGMIGYGP-IMRQLAEWSA-N |
SMILES isomérique |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027790.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027798.png)
![Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12027812.png)
![1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12027821.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027836.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12027838.png)

![2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12027845.png)

